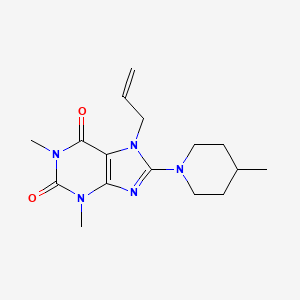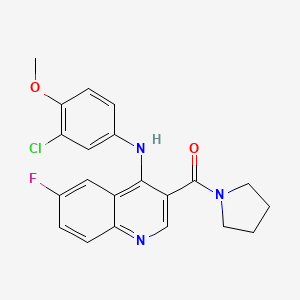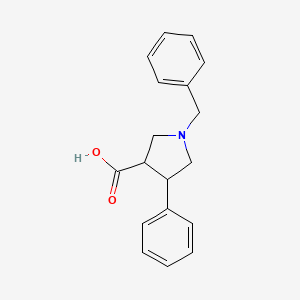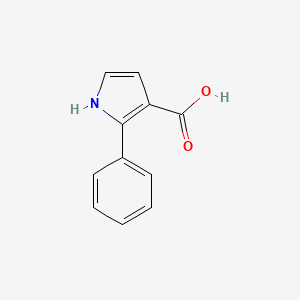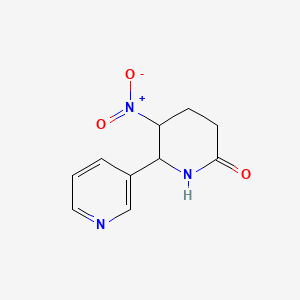
5-Nitro-6-pyridin-3-ylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-pyridin-3-ylpiperidin-2-one is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the piperidine family of compounds and is known for its unique chemical properties that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 5-Nitro-6-pyridin-3-ylpiperidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-Nitro-6-pyridin-3-ylpiperidin-2-one can induce apoptosis (programmed cell death) in tumor cells, leading to their destruction. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Nitro-6-pyridin-3-ylpiperidin-2-one in laboratory experiments is its potent activity against tumor cells and its ability to inhibit inflammation. This makes it a valuable tool for studying the mechanisms of tumor growth and inflammation, as well as for developing new treatments for these conditions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 5-Nitro-6-pyridin-3-ylpiperidin-2-one. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the investigation of its potential as an anti-inflammatory agent, with the goal of developing new treatments for inflammatory diseases such as arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 5-Nitro-6-pyridin-3-ylpiperidin-2-one involves the reaction of 3-pyridylacetic acid with nitroethane in the presence of sodium ethoxide. The resulting intermediate is then subjected to reduction with sodium borohydride to yield the final product. This method is relatively simple and efficient, making it a popular choice for the synthesis of this compound.
Aplicaciones Científicas De Investigación
5-Nitro-6-pyridin-3-ylpiperidin-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In addition, it has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Propiedades
IUPAC Name |
5-nitro-6-pyridin-3-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9-4-3-8(13(15)16)10(12-9)7-2-1-5-11-6-7/h1-2,5-6,8,10H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRVHZBHABAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(pyridin-3-yl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2751641.png)
![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2751644.png)

![2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2751651.png)
![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)
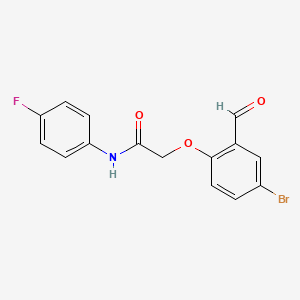
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
![Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751657.png)
